N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine
Overview
Description
N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine is an organic compound with the molecular formula C11H16BrNS and a molecular weight of 274.22044 g/mol . This compound features a cyclohexanamine moiety linked to a brominated thiophene ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with cyclohexylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution Products: Various aryl and heteroaryl derivatives can be formed through substitution reactions.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine is not well-documented. its reactivity is primarily influenced by the presence of the bromine atom on the thiophene ring and the amine group on the cyclohexane ring. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorothiophen-2-yl)methyl]cyclohexanamine
- N-[(4-fluorothiophen-2-yl)methyl]cyclohexanamine
- N-[(4-iodothiophen-2-yl)methyl]cyclohexanamine
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNS/c12-9-6-11(14-8-9)7-13-10-4-2-1-3-5-10/h6,8,10,13H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRJGRNEKJQNNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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